molecular formula C18H20BrClN2O2 B5011570 4-bromo-2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol

4-bromo-2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol

Cat. No.: B5011570
M. Wt: 411.7 g/mol
InChI Key: YUIFYNWXDDZTJZ-UHFFFAOYSA-N
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Description

The compound “4-bromo-2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol” is a complex organic molecule. It has a molecular weight of 340.6 . The compound is solid in its physical form . The IUPAC name for this compound is 4-bromo-2-{(E)-[(4-chlorophenyl)imino]methyl}-6-methoxyphenol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H11BrClNO2/c1-19-13-7-10(15)6-9(14(13)18)8-17-12-4-2-11(16)3-5-12/h2-8,18H,1H3/b17-8+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 340.6 . It is a solid in its physical form .

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the signal word for this compound is "Warning" . Hazard statements associated with this compound include H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled.

Properties

IUPAC Name

4-bromo-2-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrClN2O2/c1-24-17-10-14(19)9-13(18(17)23)12-21-5-7-22(8-6-21)16-4-2-3-15(20)11-16/h2-4,9-11,23H,5-8,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUIFYNWXDDZTJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)CN2CCN(CC2)C3=CC(=CC=C3)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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